
5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine
Overview
Description
5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H9F3N4 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
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Biological Activity
5-Methyl-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a pyrazole ring, which is known for its significant role in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, contributing to its unique biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting the growth of various cancer cell lines such as breast (MDA-MB-231), lung, and colorectal cancers. In a study evaluating microtubule assembly inhibition, certain pyrazole derivatives demonstrated effective inhibition rates at concentrations as low as 20 μM, indicating their potential as microtubule-destabilizing agents .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can enhance caspase activity, leading to increased apoptosis in cancer cells . The trifluoromethyl group may also play a crucial role in enhancing binding affinity to specific molecular targets, thereby inhibiting tumor growth.
Anti-inflammatory Activity
Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory properties. A review of recent studies highlighted that certain pyrazole derivatives exhibited selectivity for COX-2 inhibition, which is crucial for reducing inflammation without affecting COX-1, thus minimizing gastrointestinal side effects . The anti-inflammatory efficacy of these compounds was assessed using carrageenan-induced edema models, demonstrating significant reductions in inflammation.
Research Findings and Case Studies
Study | Findings | Concentration | Cell Line |
---|---|---|---|
Study A | Induced apoptosis via caspase activation | 10 μM | MDA-MB-231 |
Study B | Inhibited microtubule assembly | 20 μM | Various cancer types |
Study C | Selective COX-2 inhibition with minimal side effects | Varies | Rat models |
Synthesis and Structural Analogues
The synthesis of this compound typically involves reactions between substituted pyridine derivatives and hydrazine hydrates under acidic conditions. Variations in substituents can lead to different biological activities. For instance, analogues lacking the trifluoromethyl group showed reduced potency in both anticancer and anti-inflammatory assays .
Properties
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c1-6-4-8(14)16-17(6)9-3-2-7(5-15-9)10(11,12)13/h2-5H,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPCUBGVEVNXBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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